molecular formula C15H18INO5 B13432094 Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate

Cat. No.: B13432094
M. Wt: 419.21 g/mol
InChI Key: CPVPFBYRIQSCEZ-UHFFFAOYSA-N
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Description

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate is an organic compound with a complex structure that includes aromatic rings, ester groups, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate typically involves the condensation of diethyl malonate with 3-iodo-4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the enolate ion from diethyl malonate. This enolate then reacts with the aniline derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate can undergo various types of chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of the corresponding deiodinated compound.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate is unique due to the presence of the iodine atom and the methoxy group on the aromatic ring. These functional groups confer specific reactivity and potential biological activity that distinguish it from similar compounds.

Biological Activity

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H18INO5C_{15}H_{18}INO_5 and a molecular weight of approximately 419.21 g/mol. The compound features a diethyl malonate moiety linked to an aromatic amine with iodine and methoxy substitutions, which may enhance its biological reactivity and profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic effects in diseases where these enzymes play a crucial role.
  • Protein Interactions : It may affect protein interactions within cellular pathways, potentially modulating signaling cascades that are vital for cellular functions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related structures have demonstrated their ability to inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .

Enzyme Inhibition Studies

In enzyme inhibition assays, compounds with similar structures have been reported to exhibit potent inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to altered drug metabolism and potential drug-drug interactions, which are critical considerations in pharmacology .

Synthesis and Biological Evaluation

A study conducted on the synthesis of related malonate derivatives revealed that modifications at the aromatic ring significantly influence biological activity. For example, introducing electron-withdrawing groups like iodine enhances the reactivity and biological profile of the compound .

Compound NameIC50 (μM)Biological Activity
This compoundTBDPotential enzyme inhibitor
Related Compound A0.34CYP3A4 inhibitor
Related Compound B>50No significant activity

Properties

Molecular Formula

C15H18INO5

Molecular Weight

419.21 g/mol

IUPAC Name

diethyl 2-[(3-iodo-4-methoxyanilino)methylidene]propanedioate

InChI

InChI=1S/C15H18INO5/c1-4-21-14(18)11(15(19)22-5-2)9-17-10-6-7-13(20-3)12(16)8-10/h6-9,17H,4-5H2,1-3H3

InChI Key

CPVPFBYRIQSCEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)I)C(=O)OCC

Origin of Product

United States

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